Ethyl 2-methyl-5-oxomorpholine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxomorpholine-3-carboxylate is a heterocyclic compound featuring a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-oxomorpholine-3-carboxylate typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-5-oxomorpholine-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often require specific solvents and temperature controls to achieve optimal results.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-5-oxomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure.
Ethyl 2-oxo-3-piperidinecarboxylate: Another heterocyclic compound with comparable properties.
Uniqueness: Ethyl 2-methyl-5-oxomorpholine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxomorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-8(11)7-5(2)13-4-6(10)9-7/h5,7H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLGTHGEQLQWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OCC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509709 |
Source
|
Record name | Ethyl 2-methyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83485-90-9 |
Source
|
Record name | Ethyl 2-methyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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